molecular formula C11H10N4S B13100019 4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline

4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline

Cat. No.: B13100019
M. Wt: 230.29 g/mol
InChI Key: QQGUIMLGBMZTCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline is a heterocyclic compound that contains both thiazole and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline typically involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione. This reaction affords 1-(6-methylthiazolo[3,2-B][1,2,4]-triazol-5-yl)ethan-1-one, which can then be further reacted with various reagents to form the desired compound .

Industrial Production Methods

the synthesis generally follows similar routes as those used in laboratory settings, with potential modifications to optimize yield and purity for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxides, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline is unique due to its specific combination of thiazole and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)aniline

InChI

InChI=1S/C11H10N4S/c1-7-10(8-2-4-9(12)5-3-8)16-11-13-6-14-15(7)11/h2-6H,12H2,1H3

InChI Key

QQGUIMLGBMZTCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.